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Compound of Interest

Compound Name: 3-Hydroxy-4-methylbenzonitrile

Cat. No.: B1318791

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of the chemical structure of 3-Hydroxy-4-
methylbenzonitrile through a detailed analysis of its predicted spectroscopic data. By
comparing these predictions with established characteristic frequencies and spectral data from
analogous compounds, we offer a robust framework for the structural elucidation of this
molecule.

Structural Overview

3-Hydroxy-4-methylbenzonitrile (CsH7NO) is an aromatic compound featuring a hydroxy! (-
OH) group, a methyl (-CHs) group, and a nitrile (-C=N) group attached to a benzene ring. Its
molecular weight is 133.15 g/mol .[1] The correct assignment of its isomeric structure is crucial
for its application in research and development. This guide utilizes infrared (IR) spectroscopy,
nuclear magnetic resonance (NMR) spectroscopy (*H and 13C), and mass spectrometry (MS) to
confirm the substitution pattern and the presence of all functional groups.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful tool for identifying functional groups within a molecule. The
predicted IR spectrum of 3-Hydroxy-4-methylbenzonitrile is analyzed and compared with the
known absorption ranges for its constituent functional groups.

Table 1: Comparison of Predicted IR Absorption Bands with Characteristic Frequencies
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Functional Group

Predicted
Absorption (cm™?)

Characteristic
Absorption Range

Vibrational Mode

(cm™)

Phenolic O-H ~3600 - 3200 (broad) 3600 - 3200 (broad) O-H stretch

Nitrile C=N ~2230 2260 - 2220 C=N stretch

Aromatic C-H ~3100 - 3000 3100 - 3000 C-H stretch

Aromatic C=C ~1600, ~1500, ~1450 1600 - 1450 C=C stretch

Methyl C-H 2960, ~2870 2975 - 2950, 2885 - C-H asymm. & symm.
2865 stretch

C-O ~1250 1260 - 1000 C-O stretch

Aromatic C-H Bend ~880, ~820 900 - 675 Out-of-plane bend

The predicted spectrum is expected to show a broad O-H stretching band characteristic of a
hydrogen-bonded phenol. The sharp, strong absorption around 2230 cm~1 is a clear indicator
of the nitrile group. The presence of aromatic C-H and C=C stretching bands confirms the
benzene ring, while the absorptions in the C-H bending region can help to further confirm the
substitution pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Analysis

NMR spectroscopy provides detailed information about the chemical environment of hydrogen
(*H NMR) and carbon (33C NMR) atoms, allowing for the precise determination of the molecular

structure.

'H NMR Spectroscopy

The predicted *H NMR spectrum of 3-Hydroxy-4-methylbenzonitrile is compared with
experimental data for similar substituted benzonitriles.

Table 2: Comparison of Predicted *H NMR Chemical Shifts (in ppm) with Experimental Data for
Analogous Compounds
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Predicted Chemical

4- 3-
Shift (ppm) for 3- L L
Proton Methylbenzonitrilef] Hydroxybenzonitril
Hydroxy-4- 2]
e
methylbenzonitrile
~5.0 - 6.0 (broad )
-OH ] - ~5.5 (broad singlet)
singlet)
-CHs ~2.2 2.42 (singlet)
H-2 ~7.3 7.52 (doublet) ~7.2
H-5 ~7.2 7.27 (doublet) ~7.1
H-6 ~7.1 7.27 (doublet) ~7.3

The predicted *H NMR spectrum should display a broad singlet for the phenolic proton, a
singlet for the methyl group, and three distinct signals in the aromatic region. The splitting
pattern of the aromatic protons (doublet, doublet, and singlet or narrow triplet) will be crucial in
confirming the 1,2,4-substitution pattern.

3C NMR Spectroscopy

The predicted 3C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 3: Comparison of Predicted 13C NMR Chemical Shifts (in ppm) with Experimental Data for
Analogous Compounds
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Predicted Chemical

4- 3-
Shift (ppm) for 3- . .
Carbon Methylbenzonitrilef] Hydroxybenzonitril
Hydroxy-4- 2]
e
methylbenzonitrile
C-1 (C-CN) ~110 112.4 ~113
C-2 ~133 132.2 ~118
C-3 (C-OH) ~155 ~158
C-4 (C-CHs) ~130 141.6
C-5 ~115 130.0 ~119
C-6 ~135 130.0 ~125
-C=N ~118 117.9 ~119
-CHs ~20 20.2

The 3C NMR spectrum is expected to show eight distinct signals, corresponding to the six

aromatic carbons, the nitrile carbon, and the methyl carbon. The chemical shifts of the carbons

directly attached to the electron-withdrawing nitrile group and the electron-donating hydroxyl

and methyl groups will be key indicators for confirming the structure.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in confirming its elemental composition and structural features.

Table 4: Predicted Mass Spectrometry Fragmentation for 3-Hydroxy-4-methylbenzonitrile
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m/z (mass-to-charge ratio)  Predicted Fragment lon Interpretation

133 [CsH7NO]*e Molecular ion (M+e)

132 [M - H]* Loss of a hydrogen radical
118 [M - CHs]* Loss of a methyl radical
105 [M - COJ*e Loss of carbon monoxide
104 [M - HCN]*e Loss of hydrogen cyanide
77 [CeHs]* Phenyl cation

The mass spectrum should exhibit a molecular ion peak at m/z 133, consistent with the
molecular formula CsH7NO. Key fragmentation pathways would involve the loss of a hydrogen
atom, a methyl group, carbon monoxide from the phenolic ring, and hydrogen cyanide from the
nitrile group, leading to the characteristic fragment ions listed in the table.

Experimental Protocols
Infrared (IR) Spectroscopy

A small amount of the solid 3-Hydroxy-4-methylbenzonitrile sample is ground with potassium
bromide (KBr) and pressed into a thin pellet. The IR spectrum is then recorded using a Fourier
Transform Infrared (FTIR) spectrometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDClIs or
DMSO-de) in an NMR tube. 1H and 13C NMR spectra are acquired on a 400 MHz or higher field
NMR spectrometer.

Mass Spectrometry (MS)

A dilute solution of the sample is introduced into the mass spectrometer. Electron ionization (EI)
is a common method for small molecules, and the resulting mass spectrum is recorded.

Logical Workflow for Spectroscopic Validation
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The following diagram illustrates the logical workflow for the validation of the 3-Hydroxy-4-
methylbenzonitrile structure using the discussed spectroscopic methods.

Structural Hypothesis

Proposed Structure:
3-Hydroxy-4-methylbenzonitrile
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Caption: Workflow for the spectroscopic validation of 3-Hydroxy-4-methylbenzonitrile.

Conclusion

The combined analysis of predicted IR, *H NMR, 13C NMR, and Mass Spectrometry data
provides a comprehensive and robust validation of the structure of 3-Hydroxy-4-
methylbenzonitrile. The expected spectral features are highly consistent with the presence of
the phenolic, methyl, and nitrile functional groups on a 1,2,4-trisubstituted benzene ring. This
guide serves as a valuable resource for researchers in confirming the identity and purity of this
compound in their studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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